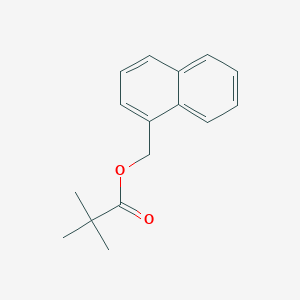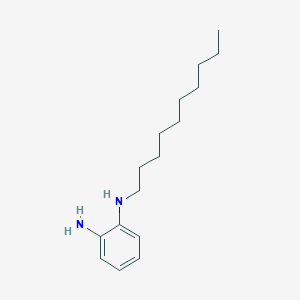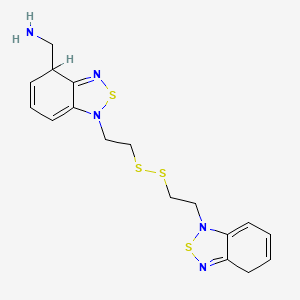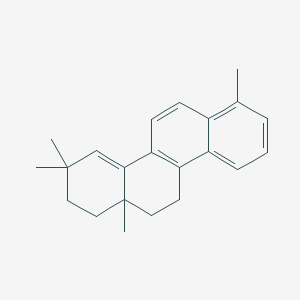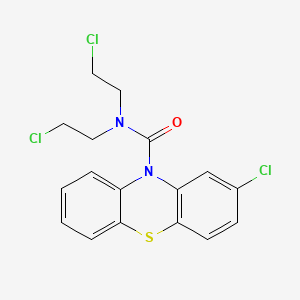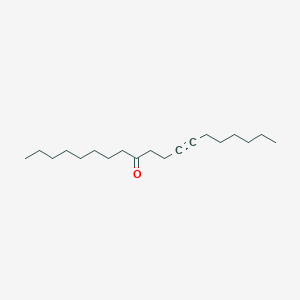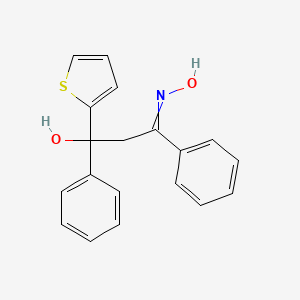
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol is a complex organic compound that features a thiophene ring, a hydroxyimino group, and two phenyl groups. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol typically involves the condensation of thiophene derivatives with appropriate aldehydes or ketones, followed by the introduction of the hydroxyimino group. Common synthetic methods include:
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Gewald Reaction: This is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives.
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products
Oxidation Products: Nitro derivatives, nitroso derivatives.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated thiophenes, alkylated phenyl derivatives.
Scientific Research Applications
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, and alteration of ion channel permeability.
Comparison with Similar Compounds
Similar Compounds
3-(Thiophen-2-yl)propan-1-ol: A simpler thiophene derivative with similar structural features.
2,3,4-Trisubstituted Thiophenes: Compounds with various substituents on the thiophene ring, used in medicinal and material science.
Uniqueness
3-(Hydroxyimino)-1,3-diphenyl-1-(thiophen-2-yl)propan-1-ol is unique due to the presence of both hydroxyimino and phenyl groups, which confer distinct chemical reactivity and biological activity. Its combination of structural features makes it a versatile compound for various applications.
Properties
CAS No. |
65492-52-6 |
|---|---|
Molecular Formula |
C19H17NO2S |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
3-hydroxyimino-1,3-diphenyl-1-thiophen-2-ylpropan-1-ol |
InChI |
InChI=1S/C19H17NO2S/c21-19(18-12-7-13-23-18,16-10-5-2-6-11-16)14-17(20-22)15-8-3-1-4-9-15/h1-13,21-22H,14H2 |
InChI Key |
FPKBRKAWKUIEET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC(C2=CC=CC=C2)(C3=CC=CS3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


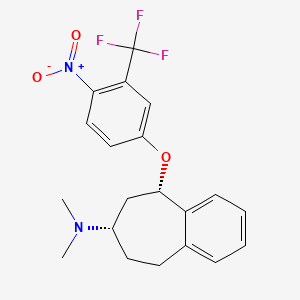
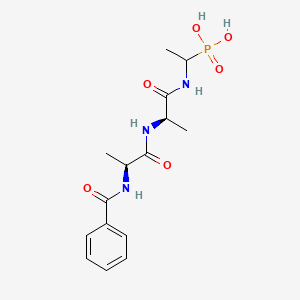
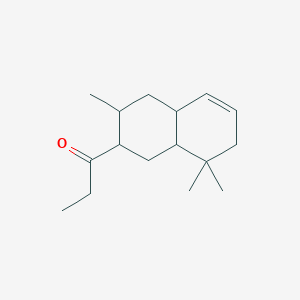


![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
